Heptanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate
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Overview
Description
Heptanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, in particular, combines the structural features of heptanoic acid and indole, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of heptanoic acid with 3-(2-aminoethyl)indole. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting ester is then treated with acetic acid to form the monoacetate salt .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
- Reduction
Oxidation: Oxindole derivatives.
Properties
CAS No. |
19716-84-8 |
---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(5-heptanoyloxy-1H-indol-3-yl)ethylazanium;acetate |
InChI |
InChI=1S/C17H24N2O2.C2H4O2/c1-2-3-4-5-6-17(20)21-14-7-8-16-15(11-14)13(9-10-18)12-19-16;1-2(3)4/h7-8,11-12,19H,2-6,9-10,18H2,1H3;1H3,(H,3,4) |
InChI Key |
NUHALFUVDYUUKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC2=C(C=C1)NC=C2CC[NH3+].CC(=O)[O-] |
Origin of Product |
United States |
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